1,4,6-Trichloroanthracene-9,10-dione
Description
Properties
CAS No. |
6470-83-3 |
|---|---|
Molecular Formula |
C14H5Cl3O2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1,4,6-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-6-1-2-7-8(5-6)14(19)12-10(17)4-3-9(16)11(12)13(7)18/h1-5H |
InChI Key |
GCDPTNVMLMOCEH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorinated Anthracene-9,10-dione Derivatives
- 1,5-Dichloro-9,10-anthracenedione Substituents: Chlorine at positions 1 and 3. Properties: Serves as a precursor for thioanthraquinones (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione). The dichloro structure enhances electrophilicity, facilitating nucleophilic substitution reactions with thiols to form sulfur-linked derivatives . Applications: Used in synthesizing analogs for studying charge-transfer interactions in organic semiconductors.
- 1,4,6-Trichloroanthracene-9,10-dione (hypothetical extrapolation based on evidence) Substituents: Chlorine at positions 1, 4, and 5.
Hydroxy-Substituted Anthraquinones
- Quinalizarin (1,2,5,8-Tetrahydroxyanthracene-9,10-dione)
- Substituents : Hydroxyl groups at positions 1, 2, 5, and 6.
- Properties : High solubility in polar solvents due to hydrogen bonding. Exhibits protein kinase inhibition and metal-chelation capabilities.
- Contrast : Unlike chlorinated derivatives, hydroxyl groups reduce thermal stability but enhance biological targeting via hydrogen-bond interactions .
Dimeric and Hybrid Structures
- 9,9′-Bianthracene-10,10′-dione Structure: Two anthracene-9,10-dione units linked by a C–C bond. Properties: Extended π-conjugation enhances intercalation into DNA double helices. Exhibits stronger redox activity than monomeric anthraquinones, making it a candidate for anticancer drug design .
Thioanthraquinone Derivatives
- 1-Chloro-5-(dodecylthio)anthracene-9,10-dione
Data Tables
Table 1: Structural and Functional Comparison of Anthracene-9,10-dione Derivatives
Table 2: Substituent Effects on Anthraquinone Properties
Research Findings
- Anticancer Mechanisms: Chlorinated anthraquinones like this compound are hypothesized to inhibit nucleic acid synthesis via DNA intercalation and redox cycling, generating cytotoxic radicals .
- Synthetic Versatility: Dichloro derivatives serve as precursors for functionalized anthraquinones, enabling modular design of materials with tailored electronic properties .
- Biological Targeting : Hydroxy-substituted derivatives (e.g., Quinalizarin) exhibit specificity in kinase inhibition, while dimeric structures enhance DNA-binding affinity .
Preparation Methods
Direct Chlorination of Anthracene-9,10-dione
- Reagents: Chlorine gas (Cl2) or other chlorinating agents such as sulfuryl chloride (SO2Cl2)
- Solvent: Often carried out in an inert solvent like chloroform or carbon tetrachloride to moderate reaction rate
- Conditions:
- Temperature control is critical, usually maintained at low to moderate temperatures (0–50 °C) to prevent over-chlorination
- Reaction time varies from a few hours to overnight depending on scale and desired substitution pattern
- Mechanism: Electrophilic aromatic substitution on the anthraquinone ring, where electron-withdrawing carbonyl groups direct chlorination to positions 1, 4, and 6 due to resonance and steric factors.
Stepwise Chlorination via Intermediate Compounds
- Initial chlorination may yield mono- or dichloroanthracene-9,10-dione derivatives (e.g., 1-chloroanthracene-9,10-dione or 1,2-dichloroanthracene-9,10-dione).
- Subsequent chlorination steps under carefully controlled conditions lead to the tri-substituted product.
- Purification after each step often involves recrystallization or chromatographic techniques to isolate intermediates before further chlorination.
Alternative Routes: Substituted Anthraquinone Precursors
- Using hydroxy or nitro substituted anthraquinones as starting materials, followed by chlorination and functional group transformations, has been reported for related compounds.
- These methods may afford better regioselectivity or functional group compatibility but are more complex and less direct.
Data Table: Summary of Preparation Conditions
| Step | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Anthracene-9,10-dione | Cl2 | CCl4 or CHCl3 | 0–25 | 4–8 hours | Mono- or dichlorination stage |
| 2 | 1,2-Dichloroanthracene-9,10-dione | Cl2 or SO2Cl2 | CCl4 | 20–40 | 6–12 hours | Tri-chlorination step |
| 3 | Crude mixture | Recrystallization | Ethanol or Acetone | Ambient | - | Purification |
Research Findings and Observations
- Selectivity: Chlorination tends to favor positions activated by the carbonyl groups at 9 and 10, with the 1,4,6 positions being most reactive due to resonance stabilization of intermediates.
- Yield: Yields for tri-substituted products vary but can reach moderate to high levels (50–75%) with optimized conditions and purification.
- Purification: Recrystallization is the preferred method to isolate pure this compound, often from ethanol or acetone solutions.
- Side Products: Over-chlorination can lead to tetra- or pentachloro derivatives, which require chromatographic separation.
- Safety: Chlorination reactions require careful handling due to the toxicity and corrosiveness of chlorine gas.
Analytical Characterization
- Spectroscopic Data: Chlorinated anthraquinones show characteristic UV-Vis absorption peaks related to their conjugated systems. NMR and mass spectrometry confirm substitution patterns.
- Melting Point: Typically higher than parent anthraquinone due to increased molecular weight and intermolecular interactions from chlorine atoms.
- Chromatography: HPLC or TLC methods are used to monitor reaction progress and purity.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for introducing chlorine substituents into the anthracene-9,10-dione framework to produce derivatives like 1,4,6-Trichloroanthracene-9,10-dione?
- Answer : Chlorination typically employs electrophilic aromatic substitution using chlorine gas with Lewis acid catalysts (e.g., FeCl₃) or chlorinating agents like PCl₅. Stepwise halogenation may be required to achieve regioselectivity, as inferred from the synthesis of structurally similar 1,4,5,8-Tetrachloroanthracene-9,10-dione . Optimization involves controlling temperature (80–120°C) and solvent polarity (e.g., chlorobenzene) to direct substitution patterns.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should researchers prioritize?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl carbons (~180 ppm) .
- IR spectroscopy : C=O stretches (~1670 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹).
- UV-Vis : Strong absorbance in 300–400 nm due to π→π* transitions.
- HPLC : Retention time analysis using C18 columns with acetonitrile/water mobile phases to verify purity (>95%).
Q. What safety protocols must be followed when handling chlorinated anthracene derivatives in laboratory settings?
- Answer : Critical measures include:
- Use of fume hoods and PPE (gloves, goggles) to prevent inhalation/contact (P201, P202 in ) .
- Storage in airtight containers under inert atmosphere to avoid degradation (P403 in ) .
- Emergency procedures aligned with SDS guidelines for chlorinated aromatics (e.g., eye irrigation, activated charcoal for ingestion) .
Advanced Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and regioselectivity of chlorination in anthracene-9,10-dione systems?
- Electron density maps to identify electrophilic attack sites .
- Activation energies for competing chlorination pathways.
- HOMO-LUMO gaps to predict reactivity trends (e.g., lower LUMO at C-4 vs. C-2 positions).
Validation requires comparing calculated vs. experimental NMR chemical shifts (error < 0.3 ppm).
Q. What experimental and computational approaches are effective in resolving contradictions between predicted and observed solubility behavior of chlorinated anthraquinones?
- Answer : Combine:
- Experimental : Gravimetric solubility measurements in aprotic (DMF, DMSO) and protic (ethanol, water) solvents at 25–80°C .
- Computational : Hansen solubility parameter analysis using DFT-derived dispersion interactions ( ’s correlation-energy functionals) .
Discrepancies may arise from polymorphic forms ( ), requiring PXRD analysis of crystallized phases.
Q. How do electron-withdrawing chloro substituents influence the electrochemical reduction potentials of anthracene-9,10-dione derivatives?
- Answer : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals:
- Shift of reduction peaks to less negative potentials (e.g., -0.8 V vs. SCE for 1,4,6-Trichloro vs. -1.2 V for unsubstituted anthraquinone).
- Correlation with Hammett σₚ constants of substituents (chloro: σₚ = +0.23).
Comparisons with hydroxy derivatives ( ’s 1,5-dihydroxyanthraquinone) show opposing redox trends due to electron-donating effects .
Q. What mechanistic insights govern nucleophilic aromatic substitution (SNAr) reactions at specific chloro positions in this compound?
- Answer : SNAr reactivity depends on:
- Activation via electron withdrawal : Adjacent carbonyl groups activate C-1 and C-4 positions for substitution.
- Steric effects : C-6 position may show lower reactivity due to crowding from neighboring substituents.
Kinetic studies (HPLC monitoring) with amines/alkoxides at 60–100°C can quantify rate constants (k₁ > k₄ > k₆), as demonstrated for 9-Chloroanthracene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
